6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
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Overview
Description
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is an organic compound with the molecular formula C9H6ClF2N It is a derivative of phenylacetonitrile, characterized by the presence of chloro, difluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile typically involves the introduction of chloro, difluoro, and methyl groups onto a phenylacetonitrile scaffold. One common method involves the use of halogenation reactions to introduce the chloro and difluoro groups, followed by a Friedel-Crafts alkylation to add the methyl group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile, products may include phenols, amines, or ethers.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or hydrocarbons.
Scientific Research Applications
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoro groups can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-3-methylphenylacetonitrile: Lacks the chloro substituent, which may affect its reactivity and binding properties.
6-Chloro-3-methylphenylacetonitrile: Lacks the difluoro substituents, which can influence its chemical behavior and applications.
6-Chloro-2,4-difluorophenylacetonitrile: Lacks the methyl group, which can alter its physical and chemical properties.
Uniqueness
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is unique due to the combination of chloro, difluoro, and methyl groups on the phenylacetonitrile scaffold. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(6-chloro-2,4-difluoro-3-methylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N/c1-5-8(11)4-7(10)6(2-3-13)9(5)12/h4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZYZCQPKNXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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